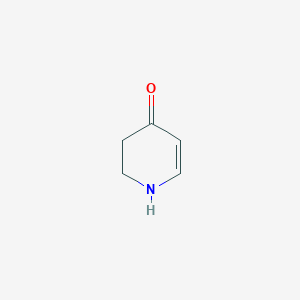

4(1H)-Pyridinone, 2,3-dihydro-

Description

BenchChem offers high-quality 4(1H)-Pyridinone, 2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(1H)-Pyridinone, 2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c7-5-1-3-6-4-2-5/h1,3,6H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYNVXKJUKCUOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481210 | |

| Record name | 4(1H)-Pyridinone, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24681-60-5 | |

| Record name | 4(1H)-Pyridinone, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Structure of 4(1H)-Pyridinone, 2,3-dihydro-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental structure, properties, and synthesis of 4(1H)-Pyridinone, 2,3-dihydro- (also known as 2,3-Dihydropyridin-4(1H)-one), a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical and physical properties, offers insights into its synthesis, and explores the biological significance of the dihydropyridinone scaffold. While specific experimental data for the parent compound is limited in publicly accessible literature, this guide leverages data from closely related derivatives to provide a robust understanding of its core characteristics.

Core Structure and Chemical Identity

4(1H)-Pyridinone, 2,3-dihydro- is a six-membered heterocyclic compound containing a nitrogen atom and a ketone functional group. Its structure is characterized by a partially saturated pyridine ring.

Systematic Name: 2,3-Dihydropyridin-4(1H)-one[1] Synonyms: 1,2,3,4-tetrahydropyridin-4-one[1] CAS Number: 24681-60-5[1] Molecular Formula: C₅H₇NO[1] Molecular Weight: 97.12 g/mol [1]

The fundamental structure consists of a dihydropyridine ring with a carbonyl group at the C4 position. The presence of the nitrogen atom and the carbonyl group makes it a polar molecule with the potential for hydrogen bonding, influencing its physical and biological properties.

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 208.5 ± 20.0 °C (Predicted) | [1] |

| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.75 ± 0.20 (Predicted) | [1] |

| Appearance | Brown to red Solid-Liquid Mixture | [1] |

| Stability | Light Sensitive | [1] |

| Storage | 2-8°C, protect from light | [1] |

Synthesis of the 2,3-Dihydropyridin-4-one Core

The synthesis of the 2,3-dihydropyridin-4-one scaffold is most commonly achieved through the aza-Diels-Alder reaction.[2] This powerful cycloaddition reaction typically involves the reaction of a diene, such as Danishefsky's diene, with an imine.[2]

General Experimental Protocol: Aza-Diels-Alder Reaction

While a specific protocol for the unsubstituted parent compound is not detailed in the provided search results, a general, acid-free procedure for the synthesis of 2-substituted 2,3-dihydro-4-pyridones from Danishefsky's diene and imines in methanol has been reported. This method can be adapted for the synthesis of the parent compound by using an appropriate unsubstituted imine precursor.

Reaction Scheme:

Figure 1: General scheme for the aza-Diels-Alder synthesis of 2,3-dihydro-4-pyridones.

Detailed Methodology (Adapted from literature on substituted analogs):

-

Imine Formation (in situ): In a typical procedure, the aldehyde and amine precursors for the imine are dissolved in a suitable solvent, often methanol. The reaction is allowed to proceed at room temperature to form the imine in situ.

-

Cycloaddition: Danishefsky's diene is then added to the reaction mixture. The cycloaddition is typically carried out at room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction is quenched, often with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2,3-dihydro-4-pyridone.

Logical Workflow for Synthesis and Characterization

Figure 2: A logical workflow for the synthesis and characterization of 4(1H)-Pyridinone, 2,3-dihydro-.

Spectroscopic Characterization (Based on Substituted Analogs)

As previously stated, specific spectral data for the unsubstituted 4(1H)-Pyridinone, 2,3-dihydro- is not available in the provided search results. The following table summarizes the expected characteristic signals based on the analysis of various substituted dihydropyridinones.[3][4]

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the vinylic proton in the range of 5.0-5.4 ppm.[3][5]- Signals for the two geminal protons at the C3 position, appearing as doublets of doublets between 2.2-3.1 ppm, with a large geminal coupling constant (around 16 Hz).[3][4]- A multiplet for the proton at the C2 position between 4.6-5.1 ppm.[3][4] |

| ¹³C NMR | - A signal for the carbonyl carbon (C4) around 190-200 ppm.- Signals for the olefinic carbons (C5 and C6).- Signals for the aliphatic carbons (C2 and C3). |

| IR Spectroscopy | - A strong absorption band for the C=O stretching of the α,β-unsaturated ketone around 1650-1680 cm⁻¹.- An N-H stretching band around 3200-3400 cm⁻¹.- C=C stretching absorption in the region of 1600-1640 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (97.12 g/mol ). |

Biological Significance and Potential Signaling Pathways

The 2,3-dihydropyridin-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6] Derivatives of this core have been reported to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-HIV properties.[6]

While a specific signaling pathway for the parent compound is not identified, the known biological activities of its derivatives suggest potential interactions with various cellular processes. For instance, their antimicrobial effects could stem from the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The antitumor properties may involve interference with cell cycle regulation or induction of apoptosis.

Hypothetical Drug Development Logic

The development of drugs based on the 2,3-dihydropyridin-4-one core would likely follow a structured path of synthesis, screening, and optimization.

References

- 1. 4(1H)-Pyridinone, 2,3-dihydro- | 24681-60-5 [amp.chemicalbook.com]

- 2. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]

- 3. thescipub.com [thescipub.com]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IUPAC Nomenclature, Synthesis, and Characterization of 2,3-dihydro-4(1H)-pyridinone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, and characterization of 2,3-dihydro-4(1H)-pyridinone and its isomers. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including the modulation of calcium channels.

IUPAC Nomenclature of 2,3-dihydro-4(1H)-pyridinone Isomers

The systematic naming of 2,3-dihydro-4(1H)-pyridinone isomers follows the principles of IUPAC nomenclature for heterocyclic compounds. Understanding these rules is crucial for unambiguous communication of chemical structures.

Parent Hydride and Numbering

The parent structure is a six-membered ring containing one nitrogen atom, a ketone group, and one double bond. The presence of the "(1H)" indicates that the nitrogen atom at position 1 bears a hydrogen atom. The numbering of the ring starts from the nitrogen atom as position 1 and proceeds towards the carbonyl group.

The core structure is 2,3-dihydro-4(1H)-pyridinone .

Positional Isomers

Positional isomers arise from the different locations of the double bond and the carbonyl group within the dihydropyridinone ring. The systematic naming involves indicating the position of the hydrogen on the nitrogen (if not at position 1), the positions of the double bond, and the position of the carbonyl group.

| Structure | IUPAC Name | Notes |

| 2,3-dihydro-4(1H)-pyridinone | The double bond is between C5 and C6. |

| 1,2-dihydro-4(3H)-pyridinone | The double bond is between C5 and C6. Tautomer of the above. |

| 3,4-dihydro-2(1H)-pyridinone | The double bond is between C5 and C6.[1] |

| 5,6-dihydro-2(1H)-pyridinone | The double bond is between C3 and C4. |

| 3,6-dihydro-2(1H)-pyridinone | The double bond is between C4 and C5. |

Functional Group Isomers and Tautomers

Functional group isomers include structures where the oxygen is present as a hydroxyl group (a pyridinol). These are often in tautomeric equilibrium with the pyridinone forms.

| Structure | IUPAC Name | Notes |

| 2,3-dihydro-4(1H)-pyridinone | Keto form |

| 1,2,3,4-tetrahydro-4-oxopyridinium | Zwitterionic form |

| 1,2,3-trihydropyridin-4-ol | Enol form |

Synthesis of 2,3-dihydro-4(1H)-pyridinone Derivatives

The aza-Diels-Alder reaction is a powerful and widely used method for the synthesis of 2,3-dihydro-4(1H)-pyridinone derivatives. This reaction typically involves the [4+2] cycloaddition of an activated diene, such as Danishefsky's diene, with an imine.

Aza-Diels-Alder Reaction Workflow

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-4(1H)-pyridinone

This protocol is a representative example of an acid-free aza-Diels-Alder reaction.[2]

Materials:

-

Benzaldehyde

-

Aniline

-

Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene)

-

Methanol

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in methanol (5 mL). Stir the mixture at room temperature for 30 minutes. The formation of the N-benzylideneaniline can be monitored by TLC.

-

Aza-Diels-Alder Reaction: To the solution containing the in situ generated imine, add Danishefsky's diene (1.2 mmol) dropwise at room temperature.[2]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Hydrolysis and Extraction: Redissolve the residue in a mixture of tetrahydrofuran (10 mL) and 1 M HCl (5 mL). Stir for 30 minutes at room temperature to effect hydrolysis of the silyl enol ether intermediate. Neutralize the mixture with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-phenyl-2,3-dihydro-4(1H)-pyridinone.[2]

Characterization and Quantitative Data

The structural elucidation of 2,3-dihydro-4(1H)-pyridinone derivatives is typically achieved through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.

Spectroscopic Data

The following table summarizes typical spectroscopic data for substituted 2,3-dihydro-4(1H)-pyridinones.[3][4]

| Spectroscopic Technique | Characteristic Signals |

| ¹H NMR | δ 9.5-10.0 (s, 1H, NH), δ 7.0-8.0 (m, Ar-H), δ 4.5-5.0 (m, 1H, H-2), δ 2.5-3.0 (m, 2H, H-3), δ 5.0-5.5 (d, 1H, H-5), δ 6.5-7.0 (d, 1H, H-6) |

| ¹³C NMR | δ 190-195 (C=O), δ 140-150 (C-6), δ 120-140 (Ar-C), δ 100-110 (C-5), δ 50-60 (C-2), δ 40-50 (C-3) |

| IR (cm⁻¹) | 3200-3400 (N-H stretch), 1640-1660 (C=O stretch, conjugated ketone), 1580-1620 (C=C stretch) |

| Mass Spectrometry (EI-MS) | Molecular ion (M⁺) peak, fragmentation patterns corresponding to the loss of substituents. |

Physicochemical and Biological Activity Data

The following table presents a selection of reported data for various dihydropyridone and dihydropyrimidine derivatives, highlighting their physical properties and biological activities.

| Compound | R¹ | R² | R³ | Melting Point (°C) | Yield (%) | IC₅₀ (µM) | Biological Target |

| 1 | 4-F-Ph | Me | COOMe | 206-208 | 75 | - | - |

| 2 | 4-NO₂-Ph | Me | COOMe | 190-192 | 70 | - | - |

| 3 | 2-Cl-Ph | Et | COOEt | 210-212 | 65 | - | - |

| 4 | 4-Pyridyl | H | NO₂ | - | - | 0.37 | L-type Ca²⁺ channel[5] |

| 5 | 2-CF₃-Ph | H | NO₂ | - | - | 4.82 | L-type Ca²⁺ channel[5] |

| Cilnidipine | - | - | - | - | - | 0.051 | N-type Ca²⁺ channel[6] |

Biological Activity and Signaling Pathways

Dihydropyridine and its analogs, including dihydropyridinones, are well-known modulators of voltage-gated calcium channels, particularly the L-type calcium channels.[7][8][9] These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.

Modulation of L-type Calcium Channel Signaling

The binding of dihydropyridine derivatives to the α1 subunit of the L-type calcium channel can either inhibit (antagonist) or promote (agonist) calcium ion influx. This modulation of intracellular calcium concentration subsequently affects downstream signaling cascades.

Drug Discovery Workflow

The development of novel 2,3-dihydro-4(1H)-pyridinone-based therapeutic agents follows a structured drug discovery and development pipeline.

References

- 1. 2(1H)-Pyridinone, 3,4-dihydro- | C5H7NO | CID 10898648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acid-free aza Diels-Alder reaction of Danishefsky's diene with imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. thescipub.com [thescipub.com]

- 5. Synthesis and biological evaluation of 1,4-dihydropyridine calcium channel modulators having a diazen-1-ium-1,2-diolate nitric oxide donor moiety for the potential treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the inhibitory effect of dihydropyridines on N-type calcium channel by virtual three-dimensional pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subunit-dependent modulation of recombinant L-type calcium channels. Molecular basis for dihydropyridine tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of isoform-specific gating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological significance of the dihydropyridinone core structure.

A Comprehensive Technical Guide on the Biological Significance and Therapeutic Potential of the Dihydropyridinone Scaffold

For Researchers, Scientists, and Drug Development Professionals

The dihydropyridinone (DHPM) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. From potent anticancer agents to effective antimicrobials and cardiovascular drugs, the versatility of the dihydropyridinone structure has made it a cornerstone in the development of novel therapeutics. This technical guide provides an in-depth exploration of the biological significance of the dihydropyridinone core, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways through which these compounds exert their effects.

A Spectrum of Biological Activities

Dihydropyridinone derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for treating a multitude of diseases. The inherent structural features of the DHPM core allow for diverse substitutions, leading to a vast chemical space for optimization of biological activity.

Anticancer Activity

One of the most extensively studied applications of dihydropyridinone-containing compounds is in oncology. A notable example is Monastrol , a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5.[1][2] This inhibition disrupts the formation of the bipolar spindle during mitosis, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3][4] The targeted nature of Eg5 inhibition offers a more selective approach to cancer therapy compared to traditional microtubule-targeting agents, potentially reducing side effects.[1]

Antimicrobial Activity

The dihydropyridinone scaffold has also proven to be a fertile ground for the discovery of novel antimicrobial agents. Derivatives of this core have shown significant efficacy against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[5] The mechanism of action for their antibacterial properties is an area of active investigation, with some studies suggesting interference with essential bacterial processes.

Anti-inflammatory Effects

Several dihydropyridinone derivatives have exhibited potent anti-inflammatory properties. These compounds have been shown to be effective in animal models of acute inflammation, such as the carrageenan-induced paw edema model.[6] Their mechanism of action is believed to involve the modulation of key inflammatory mediators and signaling pathways.

Cardiovascular Applications

The structural similarity of dihydropyridinones to dihydropyridines, a well-established class of calcium channel blockers, has led to the exploration of their cardiovascular effects. Indeed, certain dihydropyridinone derivatives have been identified as potent calcium channel blockers, with potential applications in the treatment of hypertension and other cardiovascular disorders.[2]

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological data for a selection of dihydropyridinone derivatives, providing a comparative overview of their potency across different therapeutic areas.

Table 1: Anticancer Activity of Dihydropyridinone Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Monastrol | Caco-2 | 111.62 | |

| Monastrol | HeLa | >150 | |

| Compound C9 | Caco-2 | 65.8-107.57 | |

| Compound C9 | HeLa | 75.59-127.99 | |

| Compound C9 | T24 | 103.21-130.21 | |

| Derivative 1d | U87 | 9.72 ± 0.29 | [7] |

| Derivative 1d | U251 | 13.91 ± 0.86 | [7] |

| Derivative 1h | U87 | 9.3 ± 0.81 | [7] |

| Derivative 1h | U251 | 14.01 ± 0.76 | [7] |

| Derivative 3d | U87 | 12.02 ± 0.5 | [7] |

| Derivative 3d | U251 | 6.36 ± 0.73 | [7] |

| Derivative 3g | U87 | 9.52 ± 0.81 | [7] |

| Derivative 3g | U251 | 7.32 ± 0.86 | [7] |

| Compound 4f | MCF-7 | 2.15 | [8] |

| Compound 4e | MCF-7 | 2.401 | [8] |

| Compound 3e | MCF-7 | 2.41 | [8] |

| Compound 4g | MCF-7 | 2.47 | [8] |

| Compound 4h | MCF-7 | 2.33 | [8] |

| Tamoxifen (Standard) | MCF-7 | 1.88 | [8] |

Table 2: Antibacterial Activity of Dihydropyridinone Derivatives (MIC values in µg/mL)

| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Reference |

| DHPM Derivatives | - | 62.5 | - | [9] |

| Gentamycin (Standard) | - | - | - | [9] |

| DHPMs (General) | 32, 64 | 32, 64 | 32, 64 | [5] |

| Compound C6 | - | - | - | [5] |

| Compound C22 | - | - | - | [5] |

Table 3: Antiviral and Calcium Channel Blocking Activity

| Compound/Derivative | Activity | Measurement | Value | Reference |

| Ethyl 6-methyl-2-oxo-4-undecyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (4m) | Antiviral (Punta Toro virus) | EC50 (µM) | Potent and Selective | [10] |

| SQ 32,547 | Calcium Channel Blocker | IC50 (nM) | 5.5 | [11] |

| SQ 32,926 | Calcium Channel Blocker | IC50 (nM) | 8.1 | [11] |

| Nifedipine (Standard) | Calcium Channel Blocker | IC50 (nM) | 2.9 | [11] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of dihydropyridinone derivatives are a direct consequence of their interaction with specific cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate key mechanisms of action.

Anticancer Mechanism: Inhibition of Eg5 Kinesin and Induction of Mitotic Arrest

Dihydropyridinone-based Eg5 inhibitors, such as Monastrol, disrupt the formation of the bipolar spindle during mitosis. This leads to the activation of the spindle assembly checkpoint, causing cell cycle arrest at the M-phase and ultimately triggering apoptosis.

Anti-inflammatory Mechanism: Modulation of Carrageenan-Induced Inflammation

Dihydropyridinone derivatives can attenuate the inflammatory response triggered by agents like carrageenan. This involves the inhibition of pro-inflammatory cytokine production and the downstream NF-κB and MAPK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of dihydropyridinone derivatives.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of dihydropyridinone derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

Dihydropyridinone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dihydropyridinone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of dihydropyridinone derivatives against bacterial strains.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains of interest (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Dihydropyridinone derivatives (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Prepare serial twofold dilutions of the dihydropyridinone derivatives in CAMHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: Carrageenan-Induced Rat Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of dihydropyridinone derivatives.

Principle: Carrageenan injection into the rat paw induces an acute, localized inflammatory response characterized by edema. The reduction in paw volume by a test compound is a measure of its anti-inflammatory activity.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Dihydropyridinone derivatives

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the dihydropyridinone derivatives orally or intraperitoneally to the test groups of rats. The control group receives the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 h).

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

Conclusion

The dihydropyridinone core structure represents a highly versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The continued exploration of the structure-activity relationships of dihydropyridinone-based compounds, coupled with a deeper understanding of their mechanisms of action at the molecular level, holds immense promise for the development of next-generation therapeutics to combat a wide range of human diseases. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable chemical entity.

References

- 1. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Local and Systemic Profiles of Inflammatory Cytokines in Carrageenan-induced Paw Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 8. purformhealth.com [purformhealth.com]

- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synapse.koreamed.org [synapse.koreamed.org]

- 11. tandfonline.com [tandfonline.com]

The Pharmacological Potential of 4(1H)-Pyridinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4(1H)-pyridinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive review of the pharmacological potential of 4(1H)-pyridinone derivatives, focusing on their anticancer, antimicrobial, antimalarial, analgesic, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.

Anticancer Activity

4(1H)-pyridinone derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxic activity against a range of cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Data Presentation: Anticancer Activity of 4(1H)-Pyridinone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| SK-25 (4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one) | MiaPaCa-2 (Pancreatic) | 1.95 | [1] |

| Fluorine-substituted 3-deazacytidine analogue (Compound 17) | L1210 (Lymphoid Leukemia) | 10.7 | [2] |

| Pyridine-urea derivative (Compound 8e) | MCF-7 (Breast) | 3.93 (VEGFR-2 inhibition) | |

| Pyridine-urea derivative (Compound 8n) | MCF-7 (Breast) | 5.0 (VEGFR-2 inhibition) | |

| 1-(4-bromophenyl)pyridin-2(1H)-one | HepG2 (Liver) | 4.5 ± 0.3 | [3] |

| Compound 2 (a pyridinone derivative) | HepG2 (Liver) | 7.8 ± 0.5 | [3] |

| LAH-1 | EBC-1 (Lung) | nanomolar range | [4] |

| Imidazolopyridine derivative | (c-Met inhibition) | excellent activity | [5] |

| Pyridazin-3-one derivative (Compound 10) | Hs746T (Gastric) | good activity | [6] |

| Pyridazin-3-one derivative (Compound 12a) | Hs746T (Gastric) | excellent activity | [6] |

| Pyridazin-3-one derivative (Compound 14a) | Hs746T (Gastric) | excellent activity | [6] |

Signaling Pathway: c-Met Inhibition

A significant number of anticancer 4(1H)-pyridinone derivatives exert their effect by inhibiting the c-Met receptor tyrosine kinase. Dysregulation of the HGF/c-Met signaling pathway is implicated in numerous cancers, promoting tumor growth, invasion, and metastasis. 4(1H)-pyridinone derivatives can act as c-Met inhibitors, blocking the downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.

Caption: c-Met Signaling Pathway Inhibition by 4(1H)-Pyridinone Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

4(1H)-pyridinone derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the 4(1H)-pyridinone derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Experimental Workflow: In Vitro Anticancer Screening

Caption: Workflow for In Vitro Anticancer Screening using the MTT Assay.

Antimicrobial Activity

Certain 4(1H)-pyridinone derivatives have demonstrated significant activity against a variety of bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents.

Data Presentation: Antimicrobial Activity of 4(1H)-Pyridinone Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 2-thioxodihydropyrido[2,3-d]pyrimidine 10a | Broad spectrum antibacterial | 0.49-3.9 | [7] |

| 2-thioxodihydropyrido[2,3-d]pyrimidine 10a | Antifungal | 31.25 | [7] |

| Pyridazinone derivative 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | 7.8 (µM) | [8] |

| Pyridazinone derivative 13 | A. baumannii, P. aeruginosa | 3.74, 7.48 (µM) | [8] |

| Pyridazinone derivative 3 | S. aureus (MRSA) | 4.52 (µM) | [8] |

| Pyridone derivative VI | B. subtilis, S. aureus | 0.078, 0.0024 (mg/mL) | [9] |

| Compound VII | S. pneumonia, B. subtilis, S. typhimurium | 1.95, 0.98, 1.9 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

4(1H)-pyridinone derivative stock solution

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the 4(1H)-pyridinone derivative in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Antimalarial Activity

4(1H)-pyridinone derivatives have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Their mechanism of action involves the disruption of the parasite's mitochondrial electron transport chain.

Mechanism of Action: Inhibition of Cytochrome bc1 Complex

Antimalarial 4(1H)-pyridinones, such as GSK932121 and GW844520, act by inhibiting the cytochrome bc1 (Complex III) of the mitochondrial electron transport chain in Plasmodium falciparum.[10][11] Interestingly, structural studies have revealed that these compounds bind to the Qi site of the complex, which is different from the Qo site targeted by the well-known antimalarial atovaquone.[12][13] This different binding site may explain the lack of cross-resistance with atovaquone.[14]

Caption: Mechanism of Antimalarial Action of 4(1H)-Pyridinone Derivatives.

Analgesic and Anti-inflammatory Activities

Several 4(1H)-pyridinone derivatives have demonstrated significant analgesic and anti-inflammatory properties in various preclinical models.[15][16][17][18] Their mechanism of action is thought to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Data Presentation: Analgesic and Anti-inflammatory Activities

| Compound/Derivative | Animal Model | Activity | Reference |

| 1,3-disubstituted series (4-11) | Acetic acid-induced writhing (mice) | Analgesic activity comparable to aspirin | [15] |

| 1,3-disubstituted series (4-11) | Carrageenan rat paw edema | Anti-inflammatory activity comparable to indomethacin | [15] |

| 1,2,5-trisubstituted series (7-14) | Acetic acid-induced writhing syndrome | Higher analgesic activity than acetyl salicylic acid | [18] |

| 1,2,5-trisubstituted series (7-14) | Carrageenan rat paw edema tests | Higher anti-inflammatory activity than indomethacin | [18] |

| Compound A (10 mg/kg) | Acetic acid-induced twitches | 79% inhibition | [16] |

| Compound B (400 mg/kg) | Acetic acid-induced twitches | 66% inhibition | [16] |

| Compound C (200 mg/kg) | Acetic acid-induced twitches | 80% inhibition | [16] |

| Compound D (200 mg/kg) | Acetic acid-induced twitches | 90% inhibition | [16] |

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory and analgesic effects of some 4(1H)-pyridinone derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and is responsible for the increased production of prostaglandins that mediate pain and inflammation.[19][20] Some pyridazinone derivatives, structurally related to pyridinones, have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6.[20][21]

Caption: Inhibition of Prostaglandin Synthesis by 4(1H)-Pyridinone Derivatives.

Experimental Protocols

Acetic Acid-Induced Writhing Test (Analgesic Activity):

Materials:

-

Mice

-

Acetic acid solution (0.6-1% in saline)

-

4(1H)-pyridinone derivative

-

Standard analgesic drug (e.g., aspirin or indomethacin)

-

Vehicle control

Procedure:

-

Animal Grouping: Divide mice into groups (vehicle control, standard drug, and test compound groups).

-

Drug Administration: Administer the test compound, standard drug, or vehicle to the respective groups, typically via oral or intraperitoneal route.

-

Induction of Writhing: After a specific absorption time (e.g., 30-60 minutes), inject acetic acid intraperitoneally to induce writhing (abdominal constrictions).

-

Observation: Immediately after acetic acid injection, place each mouse in an individual observation cage and count the number of writhes over a defined period (e.g., 15-20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity):

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

4(1H)-pyridinone derivative

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Vehicle control

-

Plethysmometer or calipers

Procedure:

-

Animal Grouping: Divide animals into groups as described above.

-

Drug Administration: Administer the test compound, standard drug, or vehicle.

-

Induction of Edema: After the absorption period, inject carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group at each time point.

Experimental Workflow: In Vivo Analgesic and Anti-inflammatory Screening

Caption: General Workflow for In Vivo Analgesic and Anti-inflammatory Studies.

Conclusion and Future Perspectives

The 4(1H)-pyridinone scaffold represents a versatile and promising platform for the discovery and development of novel therapeutic agents. The derivatives discussed in this guide demonstrate a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antimalarial, analgesic, and anti-inflammatory effects. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of precise molecular mechanisms will be crucial for translating the therapeutic potential of these compounds into clinical applications. Future research should focus on the development of highly selective and potent 4(1H)-pyridinone derivatives with improved safety profiles to address unmet medical needs in various disease areas.

References

- 1. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. 3-Deazacytosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of 4(1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholars.mssm.edu [scholars.mssm.edu]

- 13. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New 4(1H)-pyridinone derivatives as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New analgesic and antiinflammatory agents 4(1H)-pyridinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

The Dihydropyridinone Core: A Technical Guide to Its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The dihydropyridinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery and synthetic history of dihydropyridinone compounds, offering valuable insights for researchers and professionals involved in drug discovery and development.

Discovery and Historical Context

The journey of dihydropyridinones began in 1893 when the Italian chemist Pietro Biginelli first reported a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[1][2][3] This multicomponent reaction, now famously known as the Biginelli reaction, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1][2][3][4][5][6] For decades, the Biginelli reaction remained a cornerstone for the synthesis of this heterocyclic core, laying the foundation for future explorations into its chemical and pharmacological properties. The true potential of dihydropyridinones as therapeutic agents began to be realized in the late 20th century, with the discovery of their diverse biological activities, including roles as calcium channel blockers, antihypertensive agents, and anti-inflammatory molecules.[6][7] A notable example is Monastrol, a dihydropyrimidinone that acts as a selective inhibitor of the Eg5 kinesin motor protein and has been instrumental in cancer research.[8][9]

Synthetic Methodologies

The synthesis of the dihydropyridinone core has evolved significantly since its discovery. While the Biginelli reaction remains the most prominent method, numerous modifications and novel strategies have been developed to improve yields, expand substrate scope, and promote greener chemical processes.

The Biginelli Reaction: The Cornerstone of Dihydropyridinone Synthesis

The Biginelli reaction is a three-component condensation that provides a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[1][2] The classical approach often suffers from harsh reaction conditions and low yields, particularly with aliphatic and substituted aromatic aldehydes.[4]

General Reaction Scheme:

Caption: The Biginelli reaction for dihydropyridinone synthesis.

The proposed mechanism for the Biginelli reaction involves a series of bimolecular reactions. One common mechanism suggests that the reaction is initiated by an aldol-type condensation between the aldehyde and the β-ketoester. This is followed by the nucleophilic addition of urea and subsequent cyclization and dehydration to yield the final dihydropyridinone product.[6]

Modern Advancements in the Biginelli Reaction

To address the limitations of the classical Biginelli reaction, numerous modifications have been introduced. These advancements focus on the use of various catalysts and alternative energy sources to improve reaction efficiency and sustainability.

-

Catalysis: A wide array of catalysts have been employed, including Lewis acids (e.g., Yb(OTf)₃, InBr₃, ZrCl₄), Brønsted acids, ionic liquids, and heterogeneous catalysts like clay-supported reagents and nanoparticles.[7][10] These catalysts often lead to higher yields, shorter reaction times, and milder reaction conditions.

-

Microwave and Ultrasound Irradiation: The use of microwave and ultrasound as energy sources has been shown to significantly accelerate the Biginelli reaction, often resulting in higher yields in a fraction of the time required for conventional heating.[2][10]

-

Solvent-Free Conditions: Performing the Biginelli reaction under solvent-free conditions is a green chemistry approach that minimizes waste and simplifies product isolation.[4][7]

Table 1: Comparison of Catalysts for the Synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Montmorillonite KSF | Solvent-free | 2 h | 82 | [11] |

| Sulphuric acid | Solvent-free | 3 h | 75 | [11] |

| Zeolite | Solvent-free | 4 h | 68 | [11] |

| HPA-Clay | Solvent-free | 1 h | 96 | [11] |

| BF₃-OEt₂/CuCl | Solvent-free | 2.5 h | 85 | [11] |

| H₃PMo₁₂O₄₀ | Solvent-free | 2 h | 88 | [11] |

Alternative Synthetic Strategies

Beyond the Biginelli reaction, other synthetic routes to dihydropyridinones have been developed, offering access to a wider range of structural analogs.

-

Intramolecular Wittig Cyclization: This method provides a diastereospecific route to 5,6-dihydropyridin-2(1H)-ones from N-(3-oxoalkyl)-chloroacetamides via the formation of triphenylphosphonium salts followed by intramolecular cyclization.[12]

-

Domino Reactions: Tandem or domino reactions, such as the Michael-type addition of 1,3-dithiane-2-carbothioates to α,β-unsaturated N-tosyl imines followed by intramolecular annulation, offer an efficient pathway to substituted 3,4-dihydropyridin-2-ones.[13]

Biological Significance and Therapeutic Applications

Dihydropyridinone derivatives exhibit a remarkable spectrum of biological activities, making them attractive scaffolds for drug discovery.[8][14] Their therapeutic potential spans various disease areas.

-

Anticancer Activity: Many dihydropyridinone derivatives have demonstrated potent anticancer properties.[8][15] As previously mentioned, Monastrol and its analogs are inhibitors of the Eg5 kinesin, a protein crucial for mitotic spindle formation, making them promising antimitotic agents.[9]

-

Anti-inflammatory and Antimicrobial Activity: Several dihydropyridinone compounds have shown significant anti-inflammatory and antimicrobial effects.[8][14][16] Some derivatives have been found to be effective against various bacterial and fungal strains.[17]

-

Cardiovascular Effects: The dihydropyridinone core is present in compounds that act as calcium channel blockers and antihypertensive agents.[6][7]

-

Antiviral Activity: Certain dihydropyridinone derivatives have been identified as inhibitors of viral targets, such as the HIV gp120-CD4 interaction and HIV integrase.[2]

Table 2: Selected Biological Activities of Dihydropyridinone Derivatives

| Compound Class | Biological Activity | Target/Mechanism | Reference |

| Monastrol and derivatives | Anticancer | Eg5 Kinesin Inhibition | [8][9] |

| Batzelladine A and B | Anti-HIV | Inhibition of HIV gp-120 binding to CD4 | [2] |

| Various derivatives | Antibacterial | Multiple targets | [16][17] |

| Various derivatives | Anti-inflammatory | Toll-like receptors (TLRs) signaling pathway | [17] |

| Various derivatives | Calcium Channel Blocker | Voltage-gated calcium channels | [6][8] |

Experimental Protocols

General Procedure for the Synthesis of 3,4-Dihydropyrimidinones via the Biginelli Reaction

This protocol provides a general method for the synthesis of dihydropyridinones using a catalyst in an organic solvent.

-

Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol).

-

Solvent and Catalyst Addition: Add the appropriate solvent (e.g., ethanol, acetonitrile, 10 mL) and the catalyst (e.g., 10 mol%).

-

Reaction: Stir the mixture at the desired temperature (e.g., reflux) for the required time (monitored by TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product often precipitates out and can be collected by filtration.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure dihydropyridinone.[4]

Synthesis of 5,6-Dihydropyridin-2(1H)-ones via Intramolecular Wittig Cyclization

This protocol outlines the synthesis of dihydropyridinones through a Wittig-based approach.

-

Formation of Phosphonium Salt: To a solution of N-(3-oxoalkyl)-chloroacetamide (2.50 mmol) and triphenylphosphine (2.64 mmol) in DMF at 0 °C, add KI (2.52 mmol). Keep the reaction mixture at 0-7 °C for 2-3 days. Pour the mixture into a 30% aqueous solution of KI. The resulting precipitate is filtered, dried, and recrystallized to yield the phosphonium salt.

-

Intramolecular Cyclization: To a solution of the phosphonium salt (0.40 g) in methanol (10 mL) at 18-25 °C, add an equimolar amount of sodium methoxide dropwise. Stir the reaction mixture for 12 hours.

-

Isolation and Purification: Evaporate the solvent under reduced pressure. Treat the residue with benzene, filter, and evaporate the filtrate. The final product is purified by column chromatography on silica gel.[12]

Signaling Pathways and Experimental Workflows

The diverse biological activities of dihydropyridinones stem from their interaction with various cellular targets and signaling pathways.

Caption: Key signaling pathways modulated by dihydropyridinones.

The typical workflow for the discovery and development of novel dihydropyridinone-based drugs follows a structured path from synthesis to biological evaluation.

Caption: General workflow for dihydropyridinone drug discovery.

Conclusion

The dihydropyridinone core continues to be a fertile ground for the discovery of novel therapeutic agents. From its serendipitous discovery through the Biginelli reaction to the development of sophisticated and green synthetic methodologies, the journey of dihydropyridinones highlights the power of organic synthesis in driving drug discovery. The broad spectrum of biological activities associated with this scaffold ensures its continued relevance in the quest for new and effective treatments for a wide range of diseases. This guide serves as a comprehensive resource for researchers looking to harness the potential of the dihydropyridinone core in their own research and development endeavors.

References

- 1. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 7. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cjm.ichem.md [cjm.ichem.md]

- 12. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions [mdpi.com]

- 14. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. | Semantic Scholar [semanticscholar.org]

- 16. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive 2,3-Dihydro-4-Pyridinone Core in Natural Products: A Technical Guide for Researchers

While the 2,3-dihydro-4-pyridinone moiety is a pivotal structural scaffold in synthetic chemistry for the construction of a diverse array of alkaloids and pharmacologically active compounds, extensive literature searches reveal a notable scarcity of natural products that inherently contain this specific heterocyclic ring system. This technical guide, intended for researchers, scientists, and drug development professionals, will instead focus on the paramount importance of the 2,3-dihydro-4-pyridinone core as a versatile synthetic intermediate in the total synthesis of complex natural products and the development of novel therapeutic agents. We will delve into the synthetic routes to this valuable scaffold, its application in the synthesis of bioactive molecules, and the biological activities of the resulting natural product analogues.

The 2,3-Dihydro-4-Pyridinone Scaffold: A Synthetic Powerhouse

The 2,3-dihydro-4-pyridinone ring system, a six-membered nitrogen-containing heterocycle, serves as a privileged building block in organic synthesis. Its unique electronic and structural features, including a conjugated enaminone system, offer multiple reaction sites for further chemical transformations. This versatility has been exploited in the construction of more complex nitrogen-containing heterocyclic systems, which are hallmarks of numerous alkaloid natural products.

Synthetic Strategies for the Construction of the 2,3-Dihydro-4-Pyridinone Core

A variety of synthetic methodologies have been developed to access the 2,3-dihydro-4-pyridinone core. These methods often involve multicomponent reactions, cycloadditions, and cyclizations of acyclic precursors, providing a range of substitution patterns on the heterocyclic ring.

Hantzsch-Type Reactions and Related Multicomponent Syntheses

One of the most common and efficient methods for the synthesis of dihydropyridinones is the Hantzsch reaction and its variations. These multicomponent reactions typically involve the condensation of an aldehyde, a β-ketoester, and an amine or ammonia source.

Experimental Protocol: A General Procedure for the Synthesis of 4-Aryl-3,4-dihydro-2(1H)-pyridones

A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), a primary amine or ammonium acetate (1.2 mmol), and a catalytic amount of an acid or base (e.g., acetic acid, piperidine) in a suitable solvent (e.g., ethanol, methanol) is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography. Spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) are used to confirm the structure of the synthesized dihydropyridinone.[1]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Aldehyde [label="Aromatic Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketoester [label="β-Ketoester", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine/Ammonia", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst\n(Acid or Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., Ethanol)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Heating [label="Reflux", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Dihydropyridinone [label="2,3-Dihydro-4-pyridinone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Aldehyde -> Dihydropyridinone; Ketoester -> Dihydropyridinone; Amine -> Dihydropyridinone; Catalyst -> Dihydropyridinone [style=dashed]; Solvent -> Dihydropyridinone [style=dashed]; Heating -> Dihydropyridinone [style=dashed]; } ondot

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing six-membered rings, has also been employed for the synthesis of 2,3-dihydro-4-pyridinones. This [4+2] cycloaddition typically involves the reaction of a diene with an imine.

Experimental Protocol: Aza-Diels-Alder Reaction for Dihydropyridinone Synthesis

To a solution of the imine (1 mmol) in a dry, inert solvent (e.g., toluene, dichloromethane) is added the diene (1.2 mmol) and a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) at a specified temperature (e.g., room temperature, reflux). The reaction is stirred for the required time, and its progress is monitored by TLC. After completion, the reaction is quenched with a suitable reagent (e.g., saturated NaHCO₃ solution), and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 2,3-dihydro-4-pyridinone.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Diene [label="Diene", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Lewis Acid Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Cycloaddition [label="[4+2] Cycloaddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Dihydropyridinone [label="2,3-Dihydro-4-pyridinone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Diene -> Cycloaddition; Imine -> Cycloaddition; Catalyst -> Cycloaddition [style=dashed]; Cycloaddition -> Dihydropyridinone; } ondot

Application in the Total Synthesis of Alkaloids

The true value of the 2,3-dihydro-4-pyridinone core lies in its role as a versatile intermediate for the synthesis of complex alkaloids. The functional groups and stereocenters that can be readily introduced into the dihydropyridinone ring provide a strategic starting point for the elaboration into intricate molecular architectures.

Synthesis of Indolizidine and Quinolizidine Alkaloids

The 2,3-dihydro-4-pyridinone scaffold is a common precursor for the synthesis of indolizidine and quinolizidine alkaloids, which are known for their wide range of biological activities, including antiviral, anticancer, and insecticidal properties. The synthesis often involves further reduction, cyclization, and functional group manipulations of the dihydropyridinone intermediate.

Biological Activities of Natural Products Derived from Dihydropyridinone Intermediates

While natural products containing the 2,3-dihydro-4-pyridinone core are rare, the synthetic alkaloids and their analogues derived from this scaffold exhibit significant biological activities.

| Alkaloid Class | Representative Target Natural Product | Biological Activity | IC₅₀ / EC₅₀ (µM) | Reference |

| Indolizidine | Swainsonine | α-Mannosidase inhibitor, potential anticancer | Varies with cell line | - |

| Quinolizidine | Lupin Alkaloids (e.g., Lupanine) | Various, including antiarrhythmic, hypoglycemic | - | - |

| Piperidine | (-)-Dendroprimine | Modulator of nicotinic acetylcholine receptors | - | - |

Note: The table presents examples of alkaloid classes that can be synthesized using dihydropyridinone intermediates. The specific biological data are for the target natural products themselves.

dot graph G { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

DHP [label="2,3-Dihydro-4-pyridinone\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Cyclization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; FGM [label="Functional Group\nManipulation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Indolizidine [label="Indolizidine Alkaloids", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinolizidine [label="Quinolizidine Alkaloids", fillcolor="#34A853", fontcolor="#FFFFFF"]; Piperidine [label="Piperidine Alkaloids", fillcolor="#34A853", fontcolor="#FFFFFF"];

DHP -> Reduction; Reduction -> Cyclization; Cyclization -> FGM; FGM -> Indolizidine; FGM -> Quinolizidine; FGM -> Piperidine; } ondot

Conclusion and Future Perspectives

The 2,3-dihydro-4-pyridinone moiety, while not commonly found as a core structure in isolated natural products, remains an exceptionally important scaffold in the field of organic synthesis and medicinal chemistry. Its utility as a versatile building block for the construction of complex alkaloids and other biologically active molecules is well-established. Future research in this area will likely focus on the development of new, more efficient, and stereoselective methods for the synthesis of substituted dihydropyridinones. Furthermore, the exploration of the biological activities of novel compounds derived from this scaffold will continue to be a fruitful area of investigation for the discovery of new therapeutic agents. The potential for the discovery of novel natural products containing this elusive core, perhaps from previously unexplored biological sources, also remains an exciting possibility.

References

Spectroscopic Data and Experimental Protocols for 3,4-dihydro-2(1H)-pyridinone

Disclaimer: This technical guide provides spectroscopic data for 3,4-dihydro-2(1H)-pyridinone , an isomer of the requested 4(1H)-Pyridinone, 2,3-dihydro-. Due to the limited availability of comprehensive, publicly accessible spectroscopic data for 4(1H)-Pyridinone, 2,3-dihydro-, the data for this closely related isomer is presented as a representative example for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,4-dihydro-2(1H)-pyridinone.

Table 1: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 172.75 | C=O (Carbonyl) |

| 147.48 | =CH- (Olefinic) |

| 121.60 | =CH- (Olefinic) |

| 41.32 | -CH₂- |

| 33.89 | -CH₂- |

Note: Predicted data is available for a similar structure in H₂O, which shows a more complex peak pattern due to potential interactions and different chemical environments.[1]

Table 2: Mass Spectrometry Data (GC-MS)

| m/z | Interpretation |

| 97 | [M]⁺ (Molecular Ion) |

Note: The molecular weight of 3,4-dihydro-2(1H)-pyridinone is 97.12 g/mol .

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard proton pulse sequence is utilized.

-

Key parameters such as pulse width, acquisition time, and relaxation delay are optimized. Typically, 8 to 16 scans are acquired for a standard spectrum.

-

-

Data Processing:

-

The Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

-

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

A standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon atom.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration.

-

A relaxation delay (d1) of 1-2 seconds is common for qualitative spectra.

-

-

Data Processing:

-

The FID is processed with Fourier transformation, phasing, and baseline correction.

-

Chemical shifts are referenced to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

2.2.1. Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The solid sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1. Electron Ionization (EI)-Mass Spectrometry

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile compounds. The sample must be volatile enough to be in the gas phase for ionization.

-

Instrumentation: A mass spectrometer with an electron ionization source.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Tautomeric Forms of Hydroxypyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of fundamental importance in heterocyclic chemistry, with profound implications for drug design and molecular recognition. This technical guide provides a comprehensive examination of the tautomeric equilibria in hydroxypyridines, which exist as a mixture of hydroxy and pyridone forms. The position of this equilibrium is highly sensitive to the substitution pattern, physical state, and solvent environment. Understanding and controlling these tautomeric preferences is critical for predicting and optimizing the physicochemical properties, biological activity, and pharmacokinetic profiles of drug candidates. This document summarizes key quantitative data, details common experimental and computational protocols for characterization, and provides visual representations of the core concepts to aid researchers in the field.

Introduction to Hydroxypyridine Tautomerism

Hydroxypyridines are heterocyclic compounds that exhibit prototropic tautomerism, a process involving the migration of a proton accompanied by a switch of a single and adjacent double bond.[1] Specifically, 2- and 4-hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms (lactam tautomers). 3-Hydroxypyridine primarily exists as a zwitterionic pyridone form in polar solvents.[2][3]

The two major tautomeric forms are:

-

Hydroxy (Enol/Lactim) form: An aromatic pyridine ring bearing a hydroxyl (-OH) group.

-

Pyridone (Keto/Lactam) form: A pyridinone ring containing a carbonyl group (C=O) and an N-H bond.

The equilibrium between these forms is delicate and can be influenced by several factors, making it a crucial area of study in medicinal chemistry.[4][5] Different tautomers of a molecule possess distinct hydrogen bonding capabilities, dipole moments, pKa values, and three-dimensional shapes, all of which dictate how the molecule interacts with its biological target.[5]

Factors Influencing Tautomeric Equilibrium

The preference for one tautomer over another is determined by its relative thermodynamic stability, which is governed by a combination of intramolecular and intermolecular factors.

Aromaticity and Intramolecular Effects

The hydroxy form of pyridine is a classically aromatic system. The pyridone form, while not strictly aromatic in the carbocyclic sense, possesses considerable resonance stabilization, often described as "amide resonance" or "pseudo-aromaticity".[6] In the gas phase, the enol form (e.g., 2-hydroxypyridine) is generally favored, though the energy difference is small (approx. 3 kJ/mol).[4][7] This preference is attributed to the aromatic stabilization of the pyridine ring.[4]

Solvent Effects

The solvent environment plays a paramount role in shifting the tautomeric equilibrium.

-

Polar Solvents: Polar solvents, particularly protic ones like water and alcohols, strongly favor the more polar pyridone tautomer.[4][8] This is due to the pyridone's larger dipole moment and its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to more effective solvation.[5] In water, the equilibrium constant (KT = [pyridone]/[hydroxypyridine]) for 2-hydroxypyridine is approximately 900, indicating a strong preference for the pyridone form.[4]

-

Non-polar Solvents: In non-polar solvents like cyclohexane or carbon tetrachloride, the less polar hydroxy form is favored, or both tautomers coexist in comparable amounts.[4][5]

Physical State

In the solid state, 2-pyridone is the predominantly favored tautomer.[4] This is often due to the formation of stable, hydrogen-bonded dimers or catemers in the crystal lattice, which provides additional stabilization that outweighs the inherent aromaticity of the hydroxy form.[6]

Quantitative Data on Tautomeric Equilibria

The equilibrium constant (KT) provides a quantitative measure of the relative stability of the tautomers under specific conditions.

Table 1: Tautomeric Equilibrium Constants (KT = [Pyridone]/[Hydroxy]) for Hydroxypyridines

| Compound | Solvent | KT | Energy Difference (ΔE, kJ/mol) | Reference(s) |

| 2-Hydroxypyridine | Gas Phase | ~0.25 - 0.4 | -3.23 (favors hydroxy) | [4] |

| 2-Hydroxypyridine | Cyclohexane | 0.4 - 1.7 | ~ -0.32 (slight favor for pyridone) | [4][5] |

| 2-Hydroxypyridine | Chloroform | 6.0 | - | [5] |

| 2-Hydroxypyridine | Acetonitrile | 13 | - | [4] |

| 2-Hydroxypyridine | Water | 900 - 1000 | 12 (favors pyridone) | [4] |

| 3-Hydroxypyridine | Water | 1.17 (Zwitterion/Neutral) | - | [9] |

| 4-Hydroxypyridine | Gas Phase | ~0.09 (favors hydroxy) | -2.4 (kcal/mol, favors hydroxy) | [7] |

| 4-Hydroxypyridine | Water | >1000 | - | [10] |

Table 2: Selected pKa Values

| Compound | pKa (Strongest Acidic) | pKa (Strongest Basic) | Reference(s) |